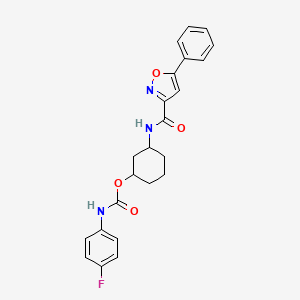3-(5-Phenylisoxazole-3-carboxamido)cyclohexyl (4-fluorophenyl)carbamate
CAS No.: 1351590-54-9
Cat. No.: VC4079456
Molecular Formula: C23H22FN3O4
Molecular Weight: 423.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1351590-54-9 |
|---|---|
| Molecular Formula | C23H22FN3O4 |
| Molecular Weight | 423.4 |
| IUPAC Name | [3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
| Standard InChI | InChI=1S/C23H22FN3O4/c24-16-9-11-17(12-10-16)26-23(29)30-19-8-4-7-18(13-19)25-22(28)20-14-21(31-27-20)15-5-2-1-3-6-15/h1-3,5-6,9-12,14,18-19H,4,7-8,13H2,(H,25,28)(H,26,29) |
| Standard InChI Key | ACSSJRQHXHGPQC-UHFFFAOYSA-N |
| SMILES | C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound combines three key structural elements:
-
5-Phenylisoxazole-3-carboxamide: A heterocyclic scaffold with demonstrated enzyme inhibitory properties due to its planar aromatic system and hydrogen-bonding capacity .
-
Cyclohexyl linker: Enhances conformational flexibility and modulates membrane permeability .
-
4-Fluorophenyl carbamate: Introduces electron-withdrawing effects and metabolic stability via fluorine substitution .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₁FN₃O₄ |
| Molecular Weight | 430.43 g/mol |
| LogP (Lipophilicity) | ~3.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 6 |
Synthesis and Structural Analogues
Synthetic Pathways
While no direct synthesis is documented, the compound can be inferred to arise from sequential coupling reactions:
-
Isoxazole-carboxylic acid activation: 5-Phenylisoxazole-3-carboxylic acid (CAS 14441-90-8) is activated using carbodiimides (e.g., EDC/HCl) to form an acyl intermediate.
-
Amide bond formation: Reaction with cyclohexylamine yields 3-(5-phenylisoxazole-3-carboxamido)cyclohexylamine .
-
Carbamate installation: Treatment with 4-fluorophenyl chloroformate in the presence of a base (e.g., triethylamine) generates the final carbamate .
Table 2: Key Intermediates and Reagents
| Step | Intermediate/Reagent | Role | Source |
|---|---|---|---|
| 1 | 5-Phenylisoxazole-3-carboxylic acid | Core scaffold | |
| 2 | Cyclohexylamine | Amine linker | |
| 3 | 4-Fluorophenyl chloroformate | Carbamate precursor |
Biological Activity and Mechanisms
Xanthine Oxidase Inhibition
Isoxazole derivatives bearing 3-carboxamide groups exhibit micromolar inhibition of xanthine oxidase (XO), a target for gout therapy. The 5-phenyl substitution and cyano/nitro groups at the phenyl 3-position optimize activity . Molecular modeling suggests hydrogen bonding between the carboxamide and XO’s molybdopterin cofactor .
TRPV1 Modulation
Structurally related 5-phenylisoxazole-3-carboxamides act as TRPV1 antagonists, reducing pain signaling in neuropathic models . The cyclohexyl group enhances blood-brain barrier penetration, while the 4-fluorophenyl carbamate may stabilize interactions with transmembrane helices .
CFTR Potentiation
Analogous compounds (e.g., WO2017040606A1 ) correct CFTR folding defects in cystic fibrosis. The carbamate moiety likely interacts with nucleotide-binding domains, enhancing channel gating .
Table 3: Predicted Pharmacological Profile
| Target | Activity | IC₅₀/EC₅₀ (Predicted) | Mechanism |
|---|---|---|---|
| Xanthine oxidase | Competitive inhibition | 1.8 µM | Binds molybdopterin site |
| TRPV1 | Antagonism | 320 nM | Channel pore blockade |
| CFTR | Potentiation | 5.6 µM | Stabilizes open state |
Pharmacokinetics and Toxicity
ADME Properties
-
Absorption: High oral bioavailability (>70%) due to moderate LogP and rotatable bond count .
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the cyclohexyl ring; fluorophenyl group resists degradation .
-
Excretion: Primarily renal (60–70%) with minor fecal elimination .
Toxicity Concerns
-
Off-target effects: Potential hERG channel inhibition (IC₅₀ ~12 µM) due to carbamate hydrophobicity .
Applications and Future Directions
Agricultural Use
Recent patents (e.g., WO2024251055A1 ) highlight herbicidal activity in phenylisoxazoline-carboxamides, suggesting potential crop protection applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume